molecular formula C11H10N2O4S B12222148 6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one

6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one

Cat. No.: B12222148
M. Wt: 266.28 g/mol
InChI Key: KLWAIVHFGCYFDO-UHFFFAOYSA-N
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Description

6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Preparation Methods

The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Chemical Reactions Analysis

Pyridazinone derivatives, including 6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds. The major products formed from these reactions are polysubstituted pyridazinone compounds .

Mechanism of Action

The mechanism of action of 6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency in certain pharmacological activities .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-17-8-2-4-9(5-3-8)18(15,16)11-7-6-10(14)12-13-11/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWAIVHFGCYFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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